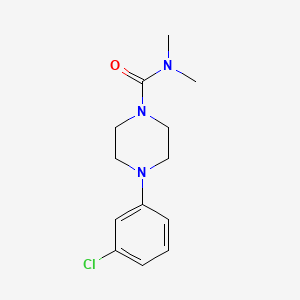
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine
Descripción general
Descripción
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine, also known as 25C-NBOMe, is a synthetic hallucinogenic drug that belongs to the phenethylamine and amphetamine classes. It is a derivative of the 2C family of psychedelic phenethylamines and has been found to have a potent effect on the central nervous system. In recent years, there has been an increasing interest in this compound due to its potential therapeutic applications and its use as a recreational drug.
Mecanismo De Acción
The exact mechanism of action of 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine is not fully understood, but it is believed to act primarily as a partial agonist at the 5-HT2A receptor, a subtype of the serotonin receptor. This receptor is known to play a key role in the regulation of mood, cognition, and perception. The activation of this receptor by this compound is thought to lead to the release of neurotransmitters such as dopamine and norepinephrine, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
The psychoactive effects of this compound include alterations in perception, mood, and thought processes, as well as changes in sensory perception and time perception. It has also been found to have a range of physiological effects, including increases in heart rate, blood pressure, and body temperature, as well as dilation of the pupils and bronchodilation. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the release of neurotransmitters such as dopamine and norepinephrine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine in laboratory experiments is its potent and selective activity at the 5-HT2A receptor, which makes it a useful tool for studying the structure-activity relationships of psychedelic compounds and their effects on the central nervous system. However, one limitation is its potential for toxicity, which may limit its use in certain experiments. In addition, its psychoactive effects may also pose a risk to researchers who handle the compound.
Direcciones Futuras
There are several future directions for research on 4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine. One area of interest is its potential therapeutic applications, particularly as an antidepressant, anxiolytic, and analgesic agent. Another area of interest is its use as a research tool to study the structure-activity relationships of psychedelic compounds and their effects on the central nervous system. Finally, further research is needed to better understand the mechanism of action and potential toxicity of this compound, as well as its potential for abuse and addiction.
Aplicaciones Científicas De Investigación
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine has been found to have a wide range of potential therapeutic applications, including its use as an antidepressant, anxiolytic, and analgesic agent. It has also been studied for its potential anti-inflammatory and anti-tumor properties. In addition, this compound has been used as a research tool to study the structure-activity relationships of psychedelic compounds and their effects on the central nervous system.
Propiedades
IUPAC Name |
4-(4-chlorophenyl)-N-(2,5-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O2S/c1-11-17(12-4-6-13(19)7-5-12)21-18(24-11)20-15-10-14(22-2)8-9-16(15)23-3/h4-10H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWCYELOBLOHUSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC2=C(C=CC(=C2)OC)OC)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-hydroxy-2-methyl-1-(tetrahydro-2-furanylmethyl)-1H-benzo[g]indole-3-carboxylate](/img/structure/B4193622.png)


![N-(2-methyl-4-nitrophenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)thio]acetamide](/img/structure/B4193639.png)

![2-{4-[(isopropylamino)sulfonyl]-2-methylphenoxy}-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B4193656.png)

![1,3-dimethyl-5-nitro-6-[4-(3-phenylpropanoyl)-1-piperazinyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B4193669.png)
![N,N'-1,2-ethanediylbis{1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxamide}](/img/structure/B4193686.png)
![methyl {4-[(2-phenylbutanoyl)amino]phenyl}acetate](/img/structure/B4193693.png)
![methyl [3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetate](/img/structure/B4193697.png)
![5-phenylfuro[3,2-d]isothiazole](/img/structure/B4193719.png)
![2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)-N-(4-iodophenyl)propanamide](/img/structure/B4193727.png)
![N-(3-methoxybenzyl)-3-[1-(4-phenylbutanoyl)-3-piperidinyl]propanamide](/img/structure/B4193740.png)